molecular formula C6H15NO B3287157 (R)-2-(Ethylamino)butan-1-ol CAS No. 83890-09-9

(R)-2-(Ethylamino)butan-1-ol

Cat. No.: B3287157
CAS No.: 83890-09-9
M. Wt: 117.19 g/mol
InChI Key: BMTAVLCPOPFWKR-ZCFIWIBFSA-N
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Description

®-2-(Ethylamino)butan-1-ol is a chiral amine alcohol compound with the molecular formula C6H15NO It is characterized by the presence of an ethylamino group attached to the second carbon of a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Ethylamino)butan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of 2-(Ethylamino)butan-1-one using chiral catalysts. The reaction typically employs hydrogen gas in the presence of a chiral rhodium or ruthenium catalyst under mild conditions. The reaction is carried out at room temperature and atmospheric pressure, yielding the desired ®-enantiomer with high enantiomeric excess.

Industrial Production Methods: In an industrial setting, the production of ®-2-(Ethylamino)butan-1-ol may involve the use of large-scale asymmetric hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is purified through distillation or crystallization to obtain the desired enantiomer in its pure form.

Chemical Reactions Analysis

Types of Reactions: ®-2-(Ethylamino)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, 2-(Ethylamino)butan-1-one, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The reduction of the ketone back to the alcohol can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide, forming the corresponding alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Thionyl chloride in dichloromethane at low temperatures.

Major Products Formed:

    Oxidation: 2-(Ethylamino)butan-1-one.

    Reduction: ®-2-(Ethylamino)butan-1-ol.

    Substitution: 2-(Ethylamino)butyl chloride or bromide.

Scientific Research Applications

®-2-(Ethylamino)butan-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for chiral drugs.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ®-2-(Ethylamino)butan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the hydroxyl group can participate in additional hydrogen bonding, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

®-2-(Ethylamino)butan-1-ol can be compared with other similar compounds, such as:

    (S)-2-(Ethylamino)butan-1-ol: The enantiomer of the compound, which may have different biological activity and properties.

    2-(Methylamino)butan-1-ol: A similar compound with a methyl group instead of an ethyl group, which may exhibit different reactivity and applications.

    2-(Ethylamino)propan-1-ol: A compound with a shorter carbon chain, which may have different physical and chemical properties.

Properties

IUPAC Name

(2R)-2-(ethylamino)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-3-6(5-8)7-4-2/h6-8H,3-5H2,1-2H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTAVLCPOPFWKR-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CO)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654524
Record name (2R)-2-(Ethylamino)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83890-09-9
Record name (2R)-2-(Ethylamino)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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